Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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Overview
Description
Tert-butyl carbamates are a class of organic compounds that contain a carbamate functional group. They are used in a variety of applications, including as protecting groups for amines in organic synthesis .
Synthesis Analysis
Tert-butyl carbamates can be synthesized through the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . This reaction is commonly used to protect amines in organic synthesis .Molecular Structure Analysis
The molecular structure of a tert-butyl carbamate generally consists of a carbamate group (O=C(NH2)O) attached to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of reactions. For example, they can be hydrolyzed under acidic or basic conditions to yield the free amine and carbon dioxide .Scientific Research Applications
Peptide Synthesis
"Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate" is implicated in the synthesis of 2-alkoxy-5(4H)-oxazolones from N-alkoxycarbonylamino acids, which play a critical role in carbodiimide-mediated reactions in peptide synthesis. These reactions yield optically pure peptides even in the presence of salts, though partial racemization can occur under certain conditions. This process is essential for the development of simple preparations of the N-carboxyanhydrides of amino acids like valine and isoleucine, which are vital for peptide synthesis (Benoiton & Chen, 1981).
Anticancer Agents
A series of functionalized amino acid derivatives, including "Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate," have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These compounds show promising results in designing new anticancer agents, with some exhibiting significant cytotoxicity in ovarian and oral cancers. This highlights the compound's potential as a pharmacophore in the development of novel anticancer therapies (Kumar et al., 2009).
Synthesis of Functionalized Amino Acid Derivatives
The compound is also employed in the synthesis of D-ribo-phytosphingosine, showcasing its utility in creating complex molecules with potential biological activities. This synthesis involves a high-yield, microwave-enhanced cross-metathesis as a key step, demonstrating the compound's versatility in organic synthesis (Lombardo et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-10(7-6-8-15)9-17-13(14,4)5/h10,15H,6-9H2,1-5H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPJZGUFARGBJH-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CCCO)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)CCCO)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
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